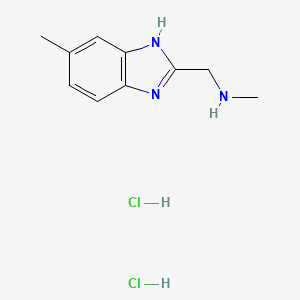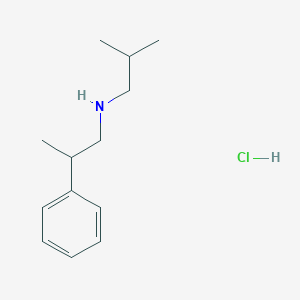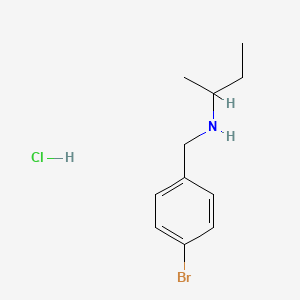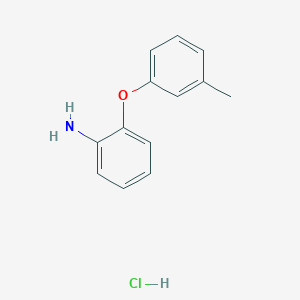![molecular formula C14H24ClNO3 B3086099 (Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158494-91-7](/img/structure/B3086099.png)
(Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride
説明
(Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It is also known by its CAS number 1158494-91-7 .
Molecular Structure Analysis
The molecular formula of this compound is C14H24ClNO3 . The structure includes a butan-2-yl group, a trimethoxyphenyl group, and a methylamine group, all connected in a specific arrangement. The hydrochloride indicates that the compound forms a salt with hydrochloric acid .科学的研究の応用
Branched Chain Aldehydes in Foods
Research by Smit et al. (2009) discusses the production and degradation of branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, from amino acids in food products. These compounds are significant for flavor in both fermented and non-fermented products, highlighting the importance of understanding their generation pathways for controlling flavor profiles in the food industry (Smit, Engels, & Smit, 2009).
Phenoxy Herbicide Sorption
Werner, Garratt, and Pigott (2012) reviewed the sorption of 2,4-D and other phenoxy herbicides to various soil components. This research emphasizes the environmental fate of these compounds and their interaction with soil organic matter and minerals, which is crucial for understanding the environmental impact of herbicide use and informing effective soil management practices (Werner, Garratt, & Pigott, 2012).
Wastewater Treatment in Pesticide Production
Goodwin et al. (2018) explored treatment options for reclaiming wastewater produced by the pesticide industry, addressing the removal of toxic pollutants. This study underscores the significance of identifying efficient treatment processes for high-strength wastewaters containing complex mixtures of compounds, including potential analogues of the compound , to mitigate environmental impacts (Goodwin, Carra, Campo, & Soares, 2018).
Analytical Techniques and Environmental Toxicity
The literature also includes discussions on analytical techniques for detecting similar compounds and assessing their environmental fate and toxicity. For example, studies on the degradation of chemical warfare agent degradation products provide insights into analytical methodologies and the potential environmental and human health impacts of related organochlorine compounds (Munro et al., 1999).
特性
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.ClH/c1-6-10(2)15-9-11-7-8-12(16-3)14(18-5)13(11)17-4;/h7-8,10,15H,6,9H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBNXXIPEFHSAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C(=C(C=C1)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![({[1,1'-biphenyl]-4-yl}methyl)(prop-2-en-1-yl)amine hydrochloride](/img/structure/B3086028.png)
amine hydrochloride](/img/structure/B3086029.png)
![{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3086039.png)
amine hydrochloride](/img/structure/B3086042.png)

![(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086049.png)

amine hydrochloride](/img/structure/B3086063.png)
amine hydrochloride](/img/structure/B3086067.png)
![[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B3086076.png)
amine hydrochloride](/img/structure/B3086086.png)
amine hydrochloride](/img/structure/B3086091.png)

